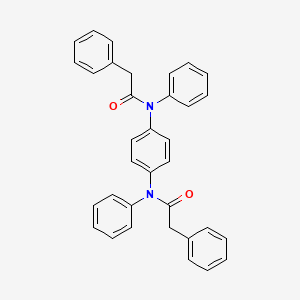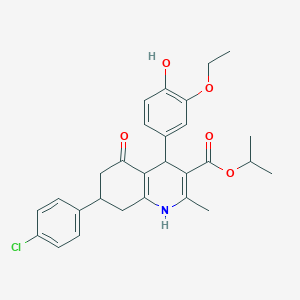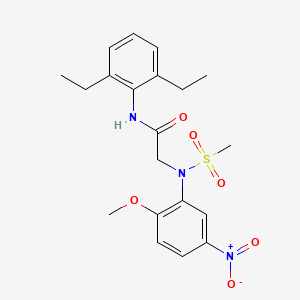
N,N'-1,4-phenylenebis(N,2-diphenylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-phenylenebis(N,2-diphenylacetamide), commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 544.69 g/mol.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to inhibit the growth and replication of microorganisms by interfering with their cell wall synthesis. DPA has been shown to bind to the peptidoglycan layer of the bacterial cell wall, which disrupts the integrity of the cell wall and leads to cell death.
Biochemical and Physiological Effects:
DPA has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, prolonged exposure to high concentrations of DPA may cause skin irritation and respiratory problems. DPA has been shown to have minimal effect on mammalian cells, but it may interfere with the growth and development of certain plant species.
実験室実験の利点と制限
DPA has several advantages for use in laboratory experiments. It is easy to synthesize, has low toxicity, and is soluble in organic solvents. However, DPA has some limitations, such as its limited solubility in water, which may affect its efficacy in certain experiments. Additionally, DPA may interfere with the growth and development of certain plant species, which may limit its use in agricultural research.
将来の方向性
There are several future directions for the use of DPA in scientific research. One potential application is the development of new drugs for the treatment of viral, bacterial, and fungal infections. DPA may also be used in the development of new fungicides for crop protection. Additionally, DPA may be used as a precursor for the synthesis of new metal complexes and coordination polymers with potential applications in material science. Further research is needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
Conclusion:
In conclusion, DPA is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. DPA is easy to synthesize, has low toxicity, and possesses antiviral, antibacterial, and antifungal properties. However, further research is needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
合成法
DPA can be synthesized through a multistep process that involves the reaction of aniline with benzoyl chloride to form N-benzoylaniline, followed by the reaction of N-benzoylaniline with 1,4-phenylenediamine to form N,N'-1,4-phenylenebis(benzamide). Finally, N,N'-1,4-phenylenebis(benzamide) is reacted with diphenylacetyl chloride to form DPA.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPA has been shown to possess antiviral, antibacterial, and antifungal properties, which make it a potential candidate for the development of new drugs. In agriculture, DPA has been used as a fungicide to protect crops from fungal infections. In material science, DPA has been used as a precursor for the synthesis of various metal complexes and coordination polymers.
特性
IUPAC Name |
N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O2/c37-33(25-27-13-5-1-6-14-27)35(29-17-9-3-10-18-29)31-21-23-32(24-22-31)36(30-19-11-4-12-20-30)34(38)26-28-15-7-2-8-16-28/h1-24H,25-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKGBFHIYRSDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-diphenyl-N-[4-(N-(2-phenylacetyl)anilino)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5202788.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5202806.png)

![1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5202815.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5202829.png)

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5202841.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5202843.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-hydroxyethyl)-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5202844.png)
![4-methyl-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5202853.png)
![diethyl [3-(3-ethylphenoxy)propyl]malonate](/img/structure/B5202859.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5202864.png)
![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)